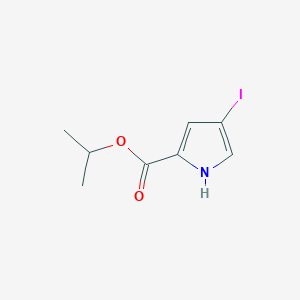
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate
Overview
Description
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H10INO2 . It has a molecular weight of 279.08 .
Molecular Structure Analysis
The InChI code for Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate is 1S/C8H10INO2/c1-5(2)12-8(11)7-3-6(9)4-10-7/h3-5,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate is a solid substance . Its melting point is between 63 - 64 degrees Celsius . More specific physical and chemical properties like boiling point, density, and solubility were not found in the search results.Scientific Research Applications
Streamlined Synthesis of Pyrrolo Derivatives
A study by Bonacorso et al. (2019) introduced an efficient sequential three-step reaction methodology for synthesizing new series of 1-(prop-2-yn-1-yl)-1H-pyrroles. This approach includes N-alkylation reactions, standard copper-catalyzed azide-alkyne cycloaddition (CuAAC), and [4 + 2] cyclocondensation reactions, demonstrating a versatile pathway for the preparation of pyrrolo derivatives with up to 54% yields (Bonacorso et al., 2019).
Metal-Free Synthesis in Aqueous Medium
Kumar, Rāmānand, and Tadigoppula (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives. This method employs intermolecular cycloaddition in an aqueous medium using surfactants, highlighting a green chemistry approach to pyrrole synthesis with good to excellent yields (Kumar et al., 2017).
Trypanocidal Activity of Pyrrolo Derivatives
Research by Balfour et al. (2017) synthesized a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols for biological testing against Trypanosoma cruzi. This study aimed at developing compounds to combat Chagas disease, with some derivatives showing high trypanocidal activity, albeit with notable host cell toxicity (Balfour et al., 2017).
Palladium Iodide-Catalyzed Synthesis
Gabriele et al. (2012) described a palladium iodide-catalyzed carbonylative approach to synthesize functionalized pyrrole derivatives. This novel method provides an efficient pathway to obtain Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters, which can be further manipulated for various applications (Gabriele et al., 2012).
Safety and Hazards
The safety information available indicates that Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2/c1-5(2)12-8(11)7-3-6(9)4-10-7/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEMBMUJRQXGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CN1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



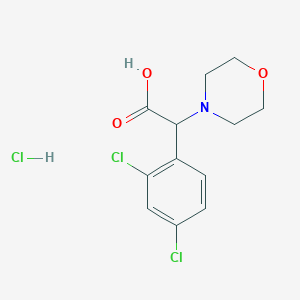
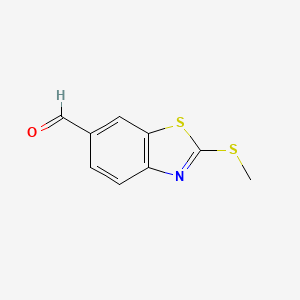
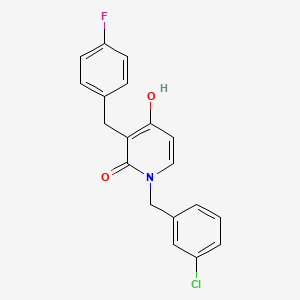
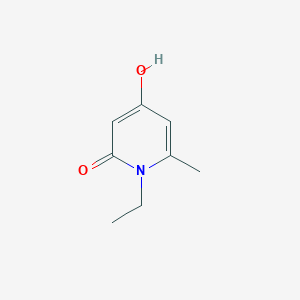

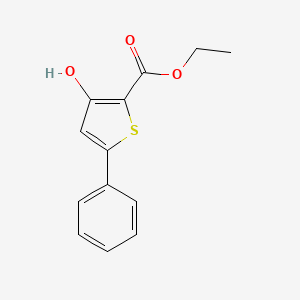
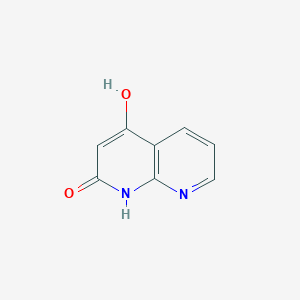
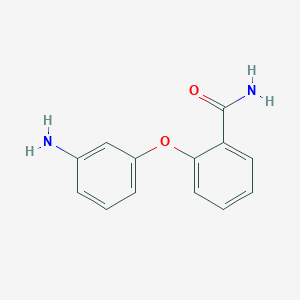

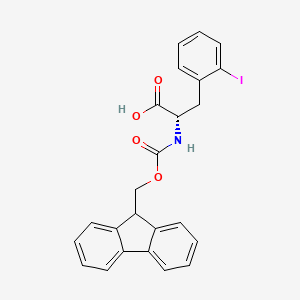
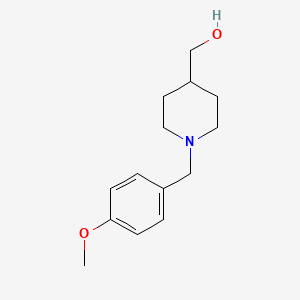

![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1456011.png)
![1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1456012.png)